molecular formula C9H9BrF2O2 B1383942 1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene CAS No. 1951439-57-8

1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene

Cat. No.: B1383942
CAS No.: 1951439-57-8
M. Wt: 267.07 g/mol
InChI Key: VRFHGUNKMUCWNI-UHFFFAOYSA-N
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Description

1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 5, and a dimethoxymethyl group (-CH(OCH₃)₂) at position 4. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating dimethoxymethyl substituent, creating unique electronic and steric properties. The compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

1-bromo-4-(dimethoxymethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-9(14-2)5-3-8(12)6(10)4-7(5)11/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFHGUNKMUCWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1F)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene can be synthesized through several methods. One common method involves the bromination of 4-(dimethoxymethyl)-2,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of 4-(dimethoxymethyl)-2,5-difluoroaniline or 4-(dimethoxymethyl)-2,5-difluorothiophenol.

    Oxidation: Formation of 4-(formyl)-2,5-difluorobenzene or 4-(carboxyl)-2,5-difluorobenzene.

    Reduction: Formation of 4-(dimethoxymethyl)-2,5-difluorobenzene.

Scientific Research Applications

1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the dimethoxymethyl group is converted to an aldehyde or carboxylic acid through an oxidative pathway. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Commercial Availability (Source)
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene C₉H₉BrF₂O₂ 271.07 -Br, -F (2,5), -CH(OCH₃)₂ Stabilized acetal group enhances solubility; used in nucleophilic substitutions Not explicitly listed (inferred synthesis)
1-Bromo-4-(chloromethyl)-2,5-difluorobenzene C₇H₄BrClF₂ 241.35 -Br, -F (2,5), -CH₂Cl Chloromethyl group enables SN2 reactions; precursor for polymer cross-linking Available (CymitQuimica, AK Scientific)
1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene C₇H₃BrF₄ 242.90 -Br, -F (2,5), -CF₂H Electron-withdrawing CF₂H enhances electrophilic substitution; agrochemical intermediate Available (CymitQuimica)
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene C₇H₃BrF₄O 258.90 -Br, -F (2,5), -OCF₂H Difluoromethoxy group improves metabolic stability in drug candidates Discontinued (CymitQuimica)
1-Bromo-2,5-difluorobenzene C₆H₃BrF₂ 192.90 -Br, -F (2,5) Simplest analog; used as a building block in Suzuki-Miyaura couplings Synthesized via Pd-catalyzed reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups :

    • The dimethoxymethyl group (-CH(OCH₃)₂) in the target compound donates electrons via methoxy groups, mitigating the electron-withdrawing effects of Br and F. This balance facilitates regioselective electrophilic aromatic substitution (e.g., nitration) at the para position relative to the dimethoxymethyl group .
    • In contrast, the chloromethyl (-CH₂Cl) and difluoromethyl (-CF₂H) analogs exhibit stronger electron-withdrawing effects, directing reactions to meta positions .
  • Stability and Solubility: The dimethoxymethyl group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to halogenated analogs .

Biological Activity

1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene is a halogenated aromatic compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, agrochemicals, and material science. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C9H10BrF2O2
  • Molecular Weight : 267.08 g/mol
  • CAS Number : 90408454
  • Structural Formula :
SMILES C1=C(C(=CC(=C1F)Br)F)C(F)F\text{SMILES }C1=C(C(=CC(=C1F)Br)F)C(F)F

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The compound's halogenated structure suggests potential reactivity with nucleophiles and may influence its pharmacological properties.

Potential Mechanisms Include:

  • Antimicrobial Activity : Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key metabolic pathways.
  • Anticancer Properties : Some derivatives of halogenated benzene compounds have shown promise in cancer research by inducing apoptosis in cancer cells through various signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied. However, related compounds have been evaluated for their toxicity:

Study TypeFindings
Acute Oral ToxicityMedian lethal dose (LD50) values range from 2,200 to 3,200 mg/kg in rats .
Inhalation StudiesLC50 values reported at approximately 18,000 mg/m³ for acute exposure .
Skin and Eye IrritationRelated compounds show potential for skin and eye irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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